molecular formula C10H11ClN4O2S2 B1418686 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide CAS No. 1199215-64-9

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide

Cat. No.: B1418686
CAS No.: 1199215-64-9
M. Wt: 318.8 g/mol
InChI Key: LRVWCMOEKGICPZ-UHFFFAOYSA-N
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Description

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound binds to the active site of urease, inhibiting its activity and thereby reducing the production of ammonia. This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Cellular Effects

This compound has been observed to affect various cellular processes. It influences cell signaling pathways by modulating the activity of enzymes involved in these pathways. For instance, its inhibition of urease can lead to changes in the cellular environment, affecting pH levels and subsequently altering gene expression and cellular metabolism. Additionally, the compound has shown antimicrobial properties, impacting the growth and survival of certain bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s thiadiazole ring allows it to form hydrogen bonds and other interactions with the active sites of enzymes, leading to enzyme inhibition. In the case of urease, the compound binds to the nickel ions in the enzyme’s active site, preventing the enzyme from catalyzing the hydrolysis of urea. This inhibition results in decreased ammonia production and altered cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods. It is subject to degradation under certain conditions, which can affect its long-term efficacy. Studies have also observed that prolonged exposure to the compound can lead to adaptive changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits urease activity without causing significant adverse effects. At higher doses, it can exhibit toxicity, leading to adverse effects such as liver and kidney damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as urease, affecting the hydrolysis of urea. Additionally, the compound can influence metabolic flux by altering the levels of metabolites involved in nitrogen metabolism. These interactions highlight the compound’s potential impact on metabolic processes and its relevance in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its inhibitory effects. The compound’s distribution is influenced by factors such as its solubility and affinity for transport proteins, which determine its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and organelles, where it can interact with target enzymes. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action. This localization is essential for the compound’s efficacy in inhibiting enzyme activity and modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate, which is then reacted with 4-chlorobenzenesulfonyl chloride under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile .

Scientific Research Applications

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide is unique due to its specific structure, which allows it to interact with a different set of biological targets compared to other thiadiazole derivatives. Its combination of antimicrobial and potential anticancer properties makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)13-6-5-9-14-15-10(12)18-9/h1-4,13H,5-6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVWCMOEKGICPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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